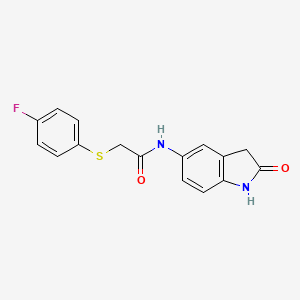

![molecular formula C16H18ClN3 B2799051 5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 2095411-25-7](/img/structure/B2799051.png)

5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride is a chemical compound with the CAS Number: 2095411-25-7 . It has a molecular weight of 287.79 . The compound is in powder form and is stored at room temperature . It has been recognized for its wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17N3.ClH/c1-12-6-5-9-15-18-14 (16 (17)19 (12)15)11-10-13-7-3-2-4-8-13;/h2-9H,10-11,17H2,1H3;1H . This code provides a specific textual identifier for chemical substances, describing atomic connectivity and tautomeric states but not isotopic or stereochemical detail.Physical And Chemical Properties Analysis

This compound is a white powder . The storage temperature is room temperature .Applications De Recherche Scientifique

Antituberculosis Activity

A series of imidazo[1,2-a]pyridine-3-carboxamides, similar in structure to 5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride, were synthesized and tested for their antituberculosis activity. These compounds showed moderate to good antituberculosis activity against Mycobacterium tuberculosis, highlighting their potential as novel therapeutics for tuberculosis. Among the synthesized compounds, some demonstrated minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL, indicating strong activity against the tuberculosis bacteria (Jadhav et al., 2016).

Synthetic Pathways and Mutagenic Properties

Another research focused on the synthesis of heterocyclic food mutagens, highlighting the synthetic routes to compounds structurally related to this compound. This work underlines the chemical versatility of such compounds and their relevance in studies on food mutagenicity, showcasing the potential health risks associated with the consumption of processed foods containing heterocyclic amines (Sajith et al., 2013).

Oligonucleotide Synthesis

The use of pyridine hydrochloride/imidazole in the synthesis of oligonucleotides introduces a novel approach for activating nucleoside phosphoramidites. This method provides a high preference for targeting hydroxyl groups over amino groups, offering a promising avenue for the synthesis of oligonucleotide analogues with sensitive substituents. This advancement could be significant for the development of new therapeutic oligonucleotides (Gryaznov & Letsinger, 1992).

Analysis in Food and Biological Samples

Research demonstrates the capability of capillary electrophoresis for quantifying heterocyclic aromatic amines, including compounds structurally related to this compound, in complex matrices like meat extracts. This analytical method allows for the precise determination of these compounds at ppb levels, contributing to the understanding of their presence in cooked foods and potential health implications (Puignou et al., 1997).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride are currently unknown

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes require further investigation.

Biochemical Pathways

Imidazopyridine analogues have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways. The downstream effects of these interactions are subject to ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment. Specific details on how these factors influence the action of this compound are currently lacking .

Propriétés

IUPAC Name |

5-methyl-2-(2-phenylethyl)imidazo[1,2-a]pyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-12-6-5-9-15-18-14(16(17)19(12)15)11-10-13-7-3-2-4-8-13;/h2-9H,10-11,17H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTABBIEENQZFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=C(N12)N)CCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2798968.png)

![N-[4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2798969.png)

![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile](/img/structure/B2798972.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2798974.png)

![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2798977.png)

![7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2798978.png)

![N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2798979.png)

![5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2798983.png)

![3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2798986.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798987.png)

![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2798988.png)

![N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2798989.png)